1-(4,6-Dimethoxypyrimidin-2-yl)-3-(4-fluorophenyl)thiourea
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Overview
Description
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(4-fluorophenyl)thiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, a fluorophenyl group, and a thiourea moiety. Its molecular formula is C13H13FN4O2S, and it has a molecular weight of 308.33 .
Preparation Methods
The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(4-fluorophenyl)thiourea typically involves the reaction of 4,6-dimethoxypyrimidine-2-amine with 4-fluorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the thiourea linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Scientific Research Applications
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(4-fluorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards certain targets, while the methoxy groups on the pyrimidine ring can influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(4-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylthiourea: Lacks the fluorine atom, which may result in different biological activities and binding affinities.
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(4-chlorophenyl)thiourea: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and biological properties.
1-(4,6-Dimethoxypyrimidin-2-yl)-3-(4-methylphenyl)thiourea: The presence of a methyl group instead of fluorine can affect its hydrophobicity and interaction with molecular targets.
Properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-(4-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2S/c1-19-10-7-11(20-2)17-12(16-10)18-13(21)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFTVFZMLNPMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=S)NC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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